3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring The compound is characterized by the presence of a 3-chloropropyl group attached to the nitrogen atom of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine typically involves the reaction of 3-chloropropylamine with a suitable pyrrole derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the 3-chloropropylamine is reacted with a halogenated pyrrole in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like triethylamine are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Research: It serves as a probe or ligand in studies involving biological targets, such as enzymes or receptors.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloropropyl group allows for covalent binding to nucleophilic sites on proteins, potentially leading to inhibition or activation of the target . The pyridine and pyrrole rings contribute to the compound’s ability to engage in π-π interactions and hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-3-phenylbenzothieno-[2,3-c]pyridine: This compound features a benzothieno ring fused to a pyridine ring and has similar synthetic routes and applications.
Pyridodipyrimidine Derivatives: These compounds contain fused pyridine and pyrimidine rings and exhibit similar biological activities.
Benzothieno[3,2-g]indolizinium Salts: These compounds are synthesized from similar starting materials and have comparable chemical properties.
Uniqueness
3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine is unique due to its specific structural features, such as the fused pyridine-pyrrole ring system and the presence of the chloropropyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11ClN2 |
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Molecular Weight |
194.66 g/mol |
IUPAC Name |
3-(3-chloropropyl)-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C10H11ClN2/c11-4-1-2-8-6-13-10-7-12-5-3-9(8)10/h3,5-7,13H,1-2,4H2 |
InChI Key |
DIRGNBWFUQDQRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)CCCCl |
Origin of Product |
United States |
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